molecular formula C17H19BrN2O4S B2544984 3-(1-(3-(5-Bromo-2-methoxyphenyl)propanoyl)pyrrolidin-3-yl)thiazolidine-2,4-dione CAS No. 1795449-04-5

3-(1-(3-(5-Bromo-2-methoxyphenyl)propanoyl)pyrrolidin-3-yl)thiazolidine-2,4-dione

Cat. No. B2544984
CAS RN: 1795449-04-5
M. Wt: 427.31
InChI Key: ZEOSXADGBPIJCI-UHFFFAOYSA-N
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Description

3-(1-(3-(5-Bromo-2-methoxyphenyl)propanoyl)pyrrolidin-3-yl)thiazolidine-2,4-dione is a useful research compound. Its molecular formula is C17H19BrN2O4S and its molecular weight is 427.31. The purity is usually 95%.
BenchChem offers high-quality 3-(1-(3-(5-Bromo-2-methoxyphenyl)propanoyl)pyrrolidin-3-yl)thiazolidine-2,4-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(1-(3-(5-Bromo-2-methoxyphenyl)propanoyl)pyrrolidin-3-yl)thiazolidine-2,4-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Rhodanine-Based Compounds in Drug Discovery

Rhodanine-based compounds, closely related to the chemical structure , have been extensively studied for their wide range of biological activities. Despite their potential, these compounds are often considered pan assay interference compounds (PAINS) due to their tendency to non-specifically interact with proteins. However, understanding their mechanisms of target modulation is crucial for refining drug discovery strategies. The study by Tomašič and Peterlin Mašič (2012) provides a critical review of rhodanine's biological activities and its implications in drug discovery, emphasizing the need for caution due to issues related to selectivity and specificity (Tomašič & Peterlin Mašič, 2012).

Thiazolidinediones as PTP 1B Inhibitors

Another relevant study focuses on 2,4-thiazolidinediones (TZDs), which share a structural motif with the compound , particularly their role as PTP 1B inhibitors. These inhibitors are critical in managing type 2 diabetes mellitus (T2DM) by targeting insulin resistance. Verma et al. (2019) review the journey of TZDs as PTP 1B inhibitors, highlighting the structural amendments needed to optimize these compounds for therapeutic use. Their research underscores the importance of the TZD scaffold in designing molecules for targeted therapeutic applications (Verma, Yadav, & Thareja, 2019).

Pyrrolidine in Drug Discovery

The pyrrolidine ring, another structural feature of the compound under discussion, is widely utilized in medicinal chemistry for its versatility and the ability to enhance the pharmacokinetic properties of drug molecules. Li Petri et al. (2021) review the application of bioactive molecules featuring the pyrrolidine ring, highlighting its significance in developing compounds with target selectivity. This review elaborates on the synthetic strategies and biological activities associated with pyrrolidine derivatives, providing insights into their potential as scaffolds in drug discovery (Li Petri et al., 2021).

1,3-Thiazolidin-4-ones in Medicinal Chemistry

1,3-Thiazolidin-4-ones and their derivatives, including structures similar to the compound in focus, hold significant pharmacological importance. Santos et al. (2018) provide a comprehensive review of the synthesis, history, and green methodologies of these compounds, emphasizing their biological potential against various diseases. This review highlights the continuous interest in thiazolidin-4-ones as a promising scaffold in medicinal chemistry, offering a perspective on their development over time (Santos, Jones Junior, & Silva, 2018).

properties

IUPAC Name

3-[1-[3-(5-bromo-2-methoxyphenyl)propanoyl]pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19BrN2O4S/c1-24-14-4-3-12(18)8-11(14)2-5-15(21)19-7-6-13(9-19)20-16(22)10-25-17(20)23/h3-4,8,13H,2,5-7,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEOSXADGBPIJCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)CCC(=O)N2CCC(C2)N3C(=O)CSC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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